![molecular formula C14H13N5O4 B2851568 methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 863019-81-2](/img/structure/B2851568.png)
methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
Übersicht
Beschreibung
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C14H13N5O4 and its molecular weight is 315.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for its pharmacological versatility. The methoxyphenyl substitution enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, studies have shown that specific substitutions on the triazole ring can enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of related triazolo-pyrimidine compounds against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.24 µM to over 100 µM, indicating promising activity in inhibiting cancer cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazolo-Pyrimidine A | MCF-7 | 1.24 |
Triazolo-Pyrimidine B | HeLa | 50 |
Methyl Derivative | MCF-7 | >100 |
Antimicrobial Activity
The compound also displays antimicrobial properties. The triazole moiety has been associated with antifungal and antibacterial activities. Research indicates that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria.
Research Findings
In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
Another notable aspect of this compound is its potential as an enzyme inhibitor. Compounds with similar structures have been identified as effective inhibitors of various enzymes, including carbonic anhydrase and cholinesterase.
Enzyme Inhibition Studies
Studies have reported that triazolo-pyrimidine derivatives can inhibit carbonic anhydrase with IC50 values in the micromolar range. This suggests potential applications in treating conditions like glaucoma and obesity .
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Potential
Research indicates that methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate exhibits promising chemotherapeutic properties. According to a patent (CA2679955A1), this compound has been identified as a novel agent against various types of cancer, demonstrating efficacy in inhibiting tumor growth in preclinical models .
Case Study: In Vitro Efficacy
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer cell lines (MCF-7), where it exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation. This dual functionality enhances its therapeutic profile, making it a candidate for conditions characterized by both inflammation and cancer.
Case Study: In Vivo Studies
In vivo experiments on animal models of inflammation have demonstrated that treatment with this compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-22-10-5-3-4-9(6-10)19-13-12(16-17-19)14(21)18(8-15-13)7-11(20)23-2/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEHCUAJVODDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OC)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331417 | |
Record name | methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863019-81-2 | |
Record name | methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.